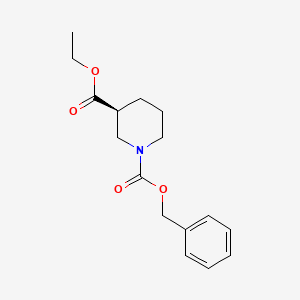

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

概述

描述

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and ethyl groups, as well as two carboxylate groups. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

Ethyl Group Addition: The ethyl group can be added through alkylation reactions, using ethyl halides in the presence of a strong base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

化学反应分析

Types of Reactions

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce ethyl alcohol derivatives.

科学研究应用

Synthesis Pathways

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Using appropriate precursors to construct the piperidine framework.

- Introduction of Carboxyl Groups : Employing carboxylic acid derivatives to introduce the dicarboxylate functionality.

- Substitution Reactions : Incorporating benzyl and ethyl groups through nucleophilic substitution mechanisms.

Medicinal Chemistry

This compound has shown promise as a building block for synthesizing pharmaceuticals. Its structure can serve as a scaffold for developing new drugs targeting various diseases, including:

- Antitumor Agents : Research indicates that derivatives of similar compounds have been evaluated for their antitumor activity against various cancer cell lines .

- Neurological Disorders : The compound has potential applications in developing treatments for neurological conditions such as multiple sclerosis due to its structural similarities with known therapeutic agents .

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis : The unique chemical properties of this compound allow it to be integrated into polymers or coatings that require specific mechanical or thermal properties.

- Coatings and Adhesives : Its reactivity can be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and its derivatives:

- Antitumor Activity : A study demonstrated that compounds derived from similar structures exhibited significant inhibitory effects on cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), suggesting potential therapeutic applications .

- Enzyme Inhibition : Research has shown that related compounds can act as inhibitors of specific enzymes like 11-beta-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and metabolic syndrome .

作用机制

The mechanism of action of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Piperidine: A simpler analog with a basic piperidine ring structure.

Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.

Piperazine: A compound with two nitrogen atoms in a six-membered ring.

Uniqueness

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and (S)-configuration, which confer distinct chemical and biological properties. Its dual carboxylate groups and benzyl substitution make it a versatile intermediate in various synthetic and research applications.

生物活性

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound classified within the piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and ethyl substitutions along with two carboxylate groups, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is , with a molecular weight of approximately 291.15 g/mol. The compound's distinct (S)-configuration indicates its optical activity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.15 g/mol |

| CAS Number | 174699-11-7 |

| Structure | Piperidine derivative with benzyl and ethyl groups |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that this compound may bind to dopamine D2 receptors, which are crucial for mediating various neurological functions, including pain perception and mood regulation . Additionally, there is ongoing research into its interactions with serotonin receptors, suggesting potential implications in mood disorders and analgesic effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Analgesic Effects : Interaction with dopamine D2 receptors may contribute to pain relief.

- Mood Regulation : Potential modulation of serotonin receptors could influence mood disorders.

- Cellular Processes : Ongoing studies are examining the compound's effects on various cellular pathways, which may lead to applications in treating neurological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Dopamine Receptor Binding Study :

- Objective : To evaluate the binding affinity of the compound to dopamine D2 receptors.

- Findings : The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving dopaminergic dysregulation.

-

Serotonin Receptor Interaction :

- Objective : To assess the impact on serotonin receptor activity.

- Findings : Initial results suggest that this compound may enhance serotonin signaling pathways, which could be beneficial in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparison was made with structurally similar piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | C13H17N | Lacks carboxylic acid groups; primarily psychoactive. |

| 3-Ethylpiperidine | C11H15N | Simple alkane substitution; lacks benzyl group. |

| 1-Methyl-3-benzoylpiperidine | C16H17N | Contains a benzoyl group; investigated for anti-cancer properties. |

This compound stands out due to its dual carboxylic acid functionalities combined with both benzyl and ethyl substitutions. This unique structure may enhance its biological activity compared to the aforementioned compounds .

常见问题

Q. What are the established synthetic routes for (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, and what are their respective yields and challenges?

Basic

The compound is typically synthesized via carbamate protection of piperidine derivatives. For example, analogous esters like 1-(tert-butyl) 3-ethyl piperazine-1,3-dicarboxylate are prepared by reacting ethyl 2-oxoacetate with tert-butyl dicarbonate under basic conditions, yielding ~56% after purification . Key challenges include controlling regioselectivity during esterification and minimizing racemization of the (S)-configured benzyl group. Optimizing stoichiometry of coupling reagents (e.g., DCC/DMAP) and using anhydrous solvents can improve yields.

Q. How can the stereochemical integrity of the S-configuration be confirmed experimentally?

Advanced

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, as demonstrated for structurally similar (2S,4S)-1-benzyl 2-methyl pyrrolidine derivatives . Additionally, -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomeric splitting in diagnostic proton signals (e.g., benzyl CH or piperidine methine protons). X-ray crystallography, as used in resolving benzene-1,3-dicarboxylate co-crystals, provides unambiguous stereochemical confirmation .

Q. What analytical techniques are most effective for characterizing purity and structure?

Basic

- HPLC-MS : To assess purity (>95%) and molecular ion ([M+H] or [M+Na]) using ESI-TOF, as validated for bicyclo[1.1.1]pentane dicarboxylates .

- NMR : -NMR identifies ester carbonyls (~165-170 ppm) and benzyl aromatic carbons (~128 ppm). -NMR resolves ethyl ester triplets (δ 1.2–1.4 ppm, J = 7 Hz) and benzyl CH (δ 4.9–5.1 ppm) .

- FT-IR : Confirms ester C=O stretches (~1720 cm) and absence of hydroxyl impurities .

Q. How do benzyl and ethyl ester groups influence reactivity in nucleophilic substitutions or hydrogenation?

Advanced

The benzyl ester is selectively cleavable via hydrogenolysis (H, Pd/C), while the ethyl ester resists hydrolysis under mild conditions, enabling sequential deprotection. For example, in bicyclo[1.1.1]pentane derivatives, benzyl groups are removed under H (1 atm, 25°C), leaving ethyl esters intact . In nucleophilic acyl substitutions, the ethyl ester’s electron-withdrawing effect activates the carbonyl, but steric hindrance from the piperidine ring may slow kinetics.

Q. What are the stability profiles and recommended storage conditions?

Basic

The compound is stable under inert atmospheres (N) at –20°C in sealed, amber glass containers. Avoid prolonged exposure to moisture (>40% RH) or acidic/basic vapors, which may hydrolyze esters. Accelerated stability studies (40°C/75% RH for 14 days) for similar compounds show <5% degradation by HPLC .

Q. How can researchers resolve contradictions in reported spectral data?

Advanced

Contradictions in NMR or IR data often arise from solvent effects, impurities, or stereochemical variations. Cross-validate using:

- Deuterated solvent controls : DMSO-d vs. CDCl shifts δ by 0.1–0.3 ppm.

- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing diastereomers .

- Database alignment : Compare with PubChem or Acta Crystallographica entries for benzene-1,3-dicarboxylate derivatives .

Q. What role does this compound play in synthesizing bioactive molecules?

Advanced

It serves as a chiral building block for pharmaceuticals. For instance, (S)-configured piperidine dicarboxylates are intermediates in protease inhibitors or kinase modulators. A case study demonstrates its use in synthesizing spirocyclic indoline derivatives via Pd-catalyzed cross-coupling, achieving 72% yield for antitumor candidates . The ethyl ester’s stability under basic conditions enables sequential functionalization of the piperidine nitrogen .

Methodological Notes

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654529 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174699-11-7 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。